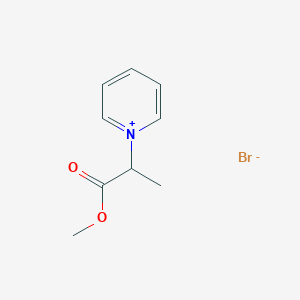
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It is a pyridinium salt, which means it contains a positively charged pyridine ring
Preparation Methods
The synthesis of 1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with an appropriate brominated compound. One common method involves the reaction of pyridine with diethyl 2-bromomalonate in ethyl acetate at room temperature for several hours . This reaction results in the formation of the desired pyridinium salt. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The positively charged pyridinium ring can interact with negatively charged sites on proteins or other biomolecules, affecting their function. This interaction can lead to changes in cellular pathways and processes .
Comparison with Similar Compounds
1-(1-Methoxy-1-oxopropan-2-yl)pyridin-1-ium bromide can be compared with other pyridinium salts, such as 1-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridin-1-ium bromide. While both compounds share a similar pyridinium core, their side chains and substituents differ, leading to variations in their chemical properties and applications.
Properties
CAS No. |
82204-07-7 |
|---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
methyl 2-pyridin-1-ium-1-ylpropanoate;bromide |
InChI |
InChI=1S/C9H12NO2.BrH/c1-8(9(11)12-2)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI Key |
PULKUWQKZBDPIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)OC)[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















